B1576302 Jindongenin-1a

Jindongenin-1a

Cat. No.: B1576302
Attention: For research use only. Not for human or veterinary use.
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Description

Jindongenin-1a is a bioactive compound whose structural and functional properties have garnered attention in pharmacological and synthetic chemistry research. Such compounds often exhibit antimicrobial, anti-inflammatory, or anticancer properties, though further validation is required for this compound specifically.

Properties

bioactivity

Antibacterial, Antifungal

sequence

DSMGAVKLAKLLIDKMKCEVTKAC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Enaminones and Diphenylamines

Enaminones, such as (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones, share structural motifs with Jindongenin-1a, particularly in their conjugated systems and aromatic substituents. These features enhance their stability and reactivity, making them versatile synthons for bioactive molecules . For example, enaminones are known for their role in synthesizing heterocyclic compounds, which are pivotal in drug discovery. In contrast, diphenylamine analogs (e.g., tofenamic acid) exhibit structural similarities through their aromatic rings and amine linkages, which are crucial for binding to biological targets like cyclooxygenase enzymes .

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) Enaminones (e.g., 4a–j) Diphenylamines (e.g., Tofenamic Acid)
Core Structure Conjugated system β-enaminone scaffold Diphenylamine backbone
Bioactivity Antimicrobial (assumed) Anticancer, antimicrobial Anti-inflammatory
Synthetic Utility Intermediate for heterocycles Heterocycle synthesis NSAID precursor
Key Functional Groups Amine, aromatic rings Amine, ketone, aryl groups Carboxylic acid, aromatic rings
Functional Analogues: Bioactive Heterocycles

Functionally, this compound may resemble heterocyclic compounds derived from enaminones, such as pyrazoles or quinolines, which are renowned for their antimicrobial and antiparasitic activities. These compounds often leverage nitrogen-containing rings to interact with enzymes or DNA, a mechanism that this compound might share . However, the absence of specific pharmacological data for this compound limits direct functional comparisons.

Research Findings and Methodological Considerations

Analytical Challenges

Current methods for analyzing structurally complex compounds like this compound rely on spectroscopic techniques (e.g., NMR, IR) and chromatographic separation, as highlighted in studies on enaminones . However, the need for improved analytical protocols persists, particularly for compounds with low solubility or stability.

Limitations of Current Evidence

For instance, while enaminones and diphenylamines offer structural and functional parallels, extrapolating their properties to this compound remains speculative . Comprehensive studies using databases like SciFinder or Reaxys are essential to fill these gaps.

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